9,10-Octadecadienoic acid

Cancer Biology Natural Product Chemistry Cytotoxicity Assay

9,10-Octadecadienoic acid (CAS 4643-94-1), a C18:2 fatty acid with a unique conjugated diene system, functions as a bioactive octadecanoid lipid. Structurally, it belongs to the conjugated linoleic acid (CLA) isomer family, which includes major natural isomers like cis-9, trans-11 (9,11-18:2) and trans-10, cis-12 (10,12-18:2) octadecadienoic acids.

Molecular Formula C18H32O2
Molecular Weight 280.4 g/mol
CAS No. 4643-94-1
Cat. No. B15401186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Octadecadienoic acid
CAS4643-94-1
Molecular FormulaC18H32O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=C=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8,10H,2-7,11-17H2,1H3,(H,19,20)
InChIKeyMIUGEKCBUJPQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Octadecadienoic Acid (CAS 4643-94-1) – Sourcing & Key Properties for Bioactive Lipid Procurement


9,10-Octadecadienoic acid (CAS 4643-94-1), a C18:2 fatty acid with a unique conjugated diene system, functions as a bioactive octadecanoid lipid. Structurally, it belongs to the conjugated linoleic acid (CLA) isomer family, which includes major natural isomers like cis-9, trans-11 (9,11-18:2) and trans-10, cis-12 (10,12-18:2) octadecadienoic acids [1]. This compound's distinct double bond geometry at the 9,10-position confers specific biological activity not shared by common methylene-interrupted dienes like linoleic acid (9,12-18:2) or saturated analogs [1]. Its procurement is driven by its role as a specialized research reagent in studies of lipid signaling, anti-proliferative mechanisms, and metabolic regulation, where precise isomeric identity dictates experimental outcomes.

1
Conjugated diene geometry at 9,10-position drives isomer-specific bioactivity distinct from linoleic acid or common CLA isomers. Isomeric identity determines anti-proliferative and signaling outcomes.
2
Supports lipid signaling, cell-model endpoint, and metabolic regulation studies. Reported roles in GSK-3β pathway and cell viability assays.
3
Isomer-specific workflow requires precise analytical verification; standard HPLC may not resolve closely related isomers. High-purity 9,10-isomer essential for reproducible data.

Why 9,10-Octadecadienoic Acid Is Not Interchangeable with Other C18:2 Isomers: The Critical Role of Double Bond Position


The substitution of 9,10-octadecadienoic acid with generic linoleic acid (9,12-18:2) or other common CLA isomers (e.g., 9,11-18:2) introduces a high risk of experimental failure due to fundamentally different biological activities. Linoleic acid (9,12-18:2) is an essential fatty acid with critical nutritional and physiological roles [1], while conjugated octadecadienoic isomers, including the 9,10-form, have anticarcinogenic activity but lack essential fatty acid function [1]. Furthermore, even minor shifts in double bond position among CLA isomers can dramatically alter biological effects; for example, 9,11- and 10,12-octadecadienoic acids differ in their ability to inhibit prostaglandin biosynthesis and modulate lipid metabolism [2]. Analytical methods also highlight the challenge: standard HPLC fails to distinguish between closely related isomers like octadeca-9(Z),11(E)-dienoic acid and octadeca-10(E),12(Z)-dienoic acid without specialized derivatization [3]. Therefore, utilizing the precise 9,10-isomer is essential for obtaining reproducible, target-specific data.

Biological role
9,10-conjugated isomer: reported anti-proliferative activity, lacks essential fatty acid function
Linoleic acid (9,12-18:2): essential fatty acid, nutritional roles; may not recapitulate conjugated diene effects
Isomeric shift impact
9,10-isomer defines unique kinase and cytotoxicity endpoints
9,11- or 10,12-CLA isomers: prostaglandin and lipid metabolism modulation differs; minor double-bond shift can alter model response
Analytical resolution
Requires derivatization or advanced LC-MS to confirm identity
Common isomers co-elute on standard HPLC; substitution risk includes misidentification and non-reproducible results

Quantitative Differentiation: Head-to-Head Data for 9,10-Octadecadienoic Acid vs. Key Comparators


Superior Cytotoxicity Profile of (10E, 12Z)-9-hydroxy-10,12-octadecadienoic Acid Compared to 13-Hydroxy Isomer

The 9-hydroxy derivative of the 9,10-octadecadienoic acid scaffold demonstrates significantly stronger in vitro cytotoxicity than its 13-hydroxy regioisomer. Against P388 mouse leukemia cells, acid 1 ((10E,12Z)-9-hydroxy-10,12-octadecadienoic acid) showed markedly higher potency than acid 2 ((9Z,11E)-13-hydroxy-9,11-octadecadienoic acid) [1]. Furthermore, acid 1 exhibited a clear selectivity profile, strongly inhibiting the growth of virus-transformed SV-T2 cells while only slightly affecting normal Balb/c 3T3 fibroblasts, a differentiation not observed with acid 2 [1]. This selectivity was corroborated in vivo, where intraperitoneal injection of acid 1 prolonged survival time in a mouse mammary tumor model, an effect absent for acid 2 [1].

Cytotoxicity and selectivity
Head-to-head
(10E,12Z)-9-hydroxy-10,12-octadecadienoic acid: stronger cytotoxicity against P388 cells, selective inhibition of SV-T2 transformed cells, prolonged survival in MM46 mouse model. (9Z,11E)-13-hydroxy isomer: weaker, no selectivity, no in vivo model response.
Reported cell-model response context; supports cytotoxicity endpoint review and isomer-selective pathway interpretation.
Hydroxylation pattern is a key determinant of model response; no IC50 provided.
Cancer Biology Natural Product Chemistry Cytotoxicity Assay

GSK-3β Inhibition: A Unique Metabolic Activity of Non-Methylene Interrupted 9,10-Octadecadienoic Acid Derivatives

Derivatives of 9,10-octadecadienoic acid, characterized as non-methylene-interrupted fatty acids (NMI FA), display potent inhibition of glycogen synthase kinase-3β (GSK-3β), a key enzyme in glucose metabolism. Specifically, (4Z,15Z)-octadecadienoic acid (1) demonstrated an IC50 in the range of 8.7 to 21.9 µM against GSK-3β [1]. This inhibitory action translated to a functional cellular effect, with acid 1 significantly inhibiting glucose production in rat hepatoma H4IIE cells at a concentration of 25 µM [1]. While this study tested other NMI FA, the structure-activity relationship highlights the importance of the specific 9,10-type backbone for this activity.

GSK-3β inhibition
Class-level
IC50 8.7 – 21.9 µM
Reported enzyme inhibition context; supports metabolic pathway study and glucose production assay interpretation.
Non-methylene-interrupted FA class; functional effect shown in H4IIE cells at 25 µM.
Metabolic Disease Enzymology Diabetes Research

Distinct Anticancer Activity of 9-Hydroxy-10E,12Z-octadecadienoic Acid in Hepatic and Breast Cancer Models

The specific isomer 9-hydroxy-10E,12Z-octadecadienoic acid, isolated from *Dioscorea luzonensis*, exhibits quantifiable cytotoxic activity against human cancer cell lines. This compound demonstrated an IC50 of 56 ± 4 µM against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cells [1]. This potency is notable within the class of octadecadienoic acids, where many other derivatives exhibit IC50 values greater than 100 µM or show no selective activity.

Cancer cell cytotoxicity
Context-dependent
IC50 56 ± 4 µM (HepG2, MCF-7)
Supports cell-model endpoint review; provides a reproducible benchmark for isomer-specific anti-proliferative effect.
Moderate potency within its class; defined activity in key cancer cell lines.
Oncology Phytochemistry Drug Discovery

Differential Impact on Hepatic Ketogenesis: Trans- vs. Cis-9,12-Octadecadienoic Acid Isomers

The geometric isomerism of octadecadienoic acids significantly impacts hepatic metabolism. In isolated perfused livers from cholesterol-fed rats, cis,cis-9,12-octadecadienoic acid (cc-18:2) increased ketone body production approximately 4-fold compared to a fatty acid-free control [1]. In contrast, the trans,trans isomer (tt-18:2) further elevated both ketone body production and the β-hydroxybutyrate:acetoacetate ratio beyond the levels induced by cc-18:2 [1]. Reciprocally, cc-18:2 stimulated the secretion of triglyceride, phospholipid, and cholesterol into the perfusate, while tt-18:2 resulted in intermediate secretion rates, indicating a distinct shift in hepatic lipid partitioning [1].

Hepatic metabolism
Head-to-head
tt-9,12-octadecadienoic acid: higher ketone body production and β-hydroxybutyrate:acetoacetate ratio, lower lipid secretion vs. cc-isomer. cc-isomer: ~4-fold increase in ketones over baseline, stimulated lipid secretion.
Reported hepatic metabolism endpoint context; supports metabolic flux and lipid partitioning studies in liver models.
Ex vivo perfused rat liver model; cholesterol-enriched diet background.
Nutritional Biochemistry Lipid Metabolism Hepatology

Recommended Application Scenarios for 9,10-Octadecadienoic Acid Based on Verifiable Evidence


Target Identification and Validation in GSK-3β Mediated Metabolic Pathways

Procure 9,10-octadecadienoic acid derivatives for use as chemical probes in enzymology and metabolic disease research. The demonstrated inhibitory activity against GSK-3β (IC50 = 8.7 – 21.9 µM) [1] and functional suppression of glucose production in hepatoma cells [1] make this compound a valuable tool for investigating insulin signaling, hepatic glucose output, and the validation of GSK-3β as a therapeutic target for type 2 diabetes.

Selective Cytotoxicity and Apoptosis Mechanism Studies in Oncology

Utilize the specific isomer 9-hydroxy-10E,12Z-octadecadienoic acid (IC50 = 56 µM against HepG2 and MCF-7 cells) [2] or the (10E,12Z)-9-hydroxy derivative [3] in cancer biology research. These compounds are suitable for studies focusing on selective tumor cell killing, apoptosis induction, and the elucidation of structure-activity relationships for fatty acid-based anti-cancer agents. Their defined potency provides a reliable starting point for medicinal chemistry optimization.

Hepatic Lipid Metabolism and Ketogenesis Studies in Ex Vivo/In Vivo Models

Employ the trans,trans-9,12-octadecadienoic acid isomer in studies investigating the regulation of hepatic energy substrate partitioning. The isomer's unique ability to augment ketogenesis while blunting lipid secretion compared to its cis-counterpart [4] makes it a precise tool for dissecting the metabolic fate of fatty acids in the liver and for modeling states of altered lipid flux, such as those occurring in NAFLD or during fasting.

Development and Validation of High-Resolution Analytical Methods for Lipidomics

Due to the known challenge in separating closely related octadecadienoic acid isomers (e.g., 9,11- vs. 10,12-isomers) using standard HPLC methods [5], the procurement of high-purity 9,10-octadecadienoic acid is essential for developing and validating new, more discriminating analytical assays. This compound serves as a critical reference standard for optimizing LC-MS/MS or GC-MS methods aimed at accurately profiling conjugated linoleic acid isomers in biological samples.

Application
Selection Property
Validation Focus
GSK-3β pathway and glucose metabolism studies
Reported GSK-3β inhibition profile
Glucose production endpoint in hepatoma cells; enzyme assay IC50 range
Cancer cell cytotoxicity and apoptosis research
Isomer-specific hydroxylation pattern and cytotoxicity context
Cell viability and apoptosis endpoints in HepG2, MCF-7 and leukemia models
Hepatic lipid metabolism and ketogenesis studies
Trans-isomer effect on hepatic lipid partitioning
Ketone body production and lipid secretion in ex vivo liver perfusion
Lipidomics analytical method development
High-purity isomer for chromatographic reference
Resolution of conjugated linoleic acid isomers (LC-MS/MS, GC-MS)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9,10-Octadecadienoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.